molecular formula C17H15N5O2S B243306 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide

Cat. No. B243306
M. Wt: 353.4 g/mol
InChI Key: LFMTUDUYKQPNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been proposed that the compound may act as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it challenging to develop effective treatments.

Future Directions

There are several future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide. One area of interest is further investigation of its antitumor activity and potential use in cancer treatment. Additionally, research on the compound's neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's is also warranted. Finally, further studies on the compound's mechanism of action and potential side effects are needed to develop effective treatments.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide involves the reaction of 3-ethyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-(bromomethyl)benzonitrile in the presence of potassium carbonate. The resulting intermediate is then treated with furfurylamine to yield the final product.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity in vitro and in vivo, and it has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C17H15N5O2S/c1-2-14-19-20-17-22(14)21-16(25-17)12-7-5-11(6-8-12)10-18-15(23)13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,18,23)

InChI Key

LFMTUDUYKQPNTQ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CO4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CO4

Origin of Product

United States

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